(2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-15-9-6-13(7-10-15)12-18-22-23-19(26-18)21-17(24)11-8-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3,(H,21,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFCUGPHISGBX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step often includes the coupling of the oxadiazole intermediate with the chlorophenyl and methoxyphenylmethyl groups under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, column chromatography, or HPLC to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Structural and Functional Insights
Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl group in the target compound may provide moderate steric hindrance compared to 2,5-dichlorophenyl in , which likely enhances target affinity but reduces solubility. Methoxy vs. Hydroxy Groups: The 4-methoxybenzyl group in the target compound avoids the metabolic instability associated with phenolic -OH groups (e.g., ), favoring longer half-life in vivo. Alkyl Chains: Hexyloxy () or ethyl () substituents increase hydrophobicity, which may improve tissue distribution but limit aqueous solubility.
Pharmacological Implications: The (E)-enamide configuration in the target compound and is critical for maintaining planar geometry, a feature often associated with kinase inhibition .
Q & A
Basic: What are the optimal synthetic routes for preparing (2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅ under reflux conditions.
- Step 2: Introduction of the (4-methoxyphenyl)methyl group at the oxadiazole C-5 position via nucleophilic substitution or coupling reactions.
- Step 3: Enamide formation through a condensation reaction between the oxadiazole amine and (2E)-3-(2-chlorophenyl)prop-2-enoyl chloride, using a base (e.g., triethylamine) in anhydrous dichloromethane.
Key Methodological Considerations: - Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimize yields by controlling temperature (±2°C precision) and moisture-free environments .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and conformation?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Structure Solution: Employ direct methods in SHELXL for phase determination, followed by iterative refinement of positional and anisotropic displacement parameters .
- Validation: Cross-check hydrogen bonding and π-π stacking interactions using WinGX’s PARST and PLATON tools to ensure geometric accuracy .
Example: For similar enamide derivatives, C–C bond lengths in the oxadiazole ring should be ~1.36 Å, with dihedral angles <10° between aromatic planes .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to confirm purity (>98%) and detect degradation products.
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) should show characteristic signals:
- FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .
Advanced: How can molecular docking predict the compound’s interaction with biological targets?
Answer:
- Target Selection: Prioritize receptors with known affinity for oxadiazole derivatives (e.g., kinase enzymes, GPCRs).
- Docking Workflow:
- Prepare the ligand (enamide) and receptor (PDB ID: e.g., 4ZUD) using AutoDock Tools (ADT) for charge assignment and rotatable bond optimization.
- Run simulations in AutoDock Vina with a grid box covering the active site (20 × 20 × 20 Å).
- Validate poses using binding energy scores (ΔG < −7 kcal/mol) and RMSD clustering (<2.0 Å) .
Case Study: Analogous compounds showed hydrogen bonding with Thr184 (kinase domain) and hydrophobic interactions with Phe82 .
Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition points (>200°C expected for oxadiazole derivatives).
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amides) .
- Light Sensitivity: Expose to UV light (254 nm) and assess photodegradation using UV-Vis spectroscopy (λmax shifts >10 nm indicate instability) .
Advanced: What strategies address contradictory spectral data during structure elucidation?
Answer:
- Ambiguous NMR Peaks: Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between oxadiazole C-2 and adjacent protons confirm substitution patterns .
- Mass Spec Discrepancies: Compare experimental HRMS (e.g., m/z 412.0823 [M+H]⁺) with theoretical values (Δ < 3 ppm). Isotopic patterns (e.g., Cl⁻ peaks) must match predicted distributions .
- Crystallographic vs. Computational Data: If DFT-optimized geometries (B3LYP/6-31G*) conflict with SC-XRD, re-examine solvent effects or lattice packing forces .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Variable Substituents: Synthesize analogs with modified substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or nitro groups).
- Biological Assays: Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
- QSAR Modeling: Use CoMFA or CoMSIA to map 3D electrostatic/hydrophobic fields and identify critical pharmacophores .
Basic: What solvent systems optimize solubility for in vitro assays?
Answer:
- Primary Solvent: Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity).
- Aqueous Buffers: For PBS or DMEM, employ co-solvents like PEG-400 (5–10%) or β-cyclodextrin (2 mM) to enhance solubility .
- Sonication: Briefly sonicate (5–10 min at 25°C) to disperse aggregates .
Advanced: How to resolve low yields in the final enamide coupling step?
Answer:
- Reagent Optimization: Replace EDCl/HOBt with HATU/DIPEA for higher coupling efficiency (yield increase from 45% to 75%) .
- Microwave Assistance: Perform reactions under microwave irradiation (50°C, 100 W, 30 min) to accelerate kinetics .
- Byproduct Analysis: Use LC-MS to identify unreacted acyl chloride; add scavengers (e.g., polymer-bound amines) to drive equilibrium .
Advanced: How to validate the synthetic route using isotopic labeling?
Answer:
- ¹³C-Labeling: Introduce ¹³C at the oxadiazole C-5 position via K¹³CN in the cyclization step. Confirm incorporation via ¹³C NMR (δ 120–125 ppm) .
- Deuterated Intermediates: Synthesize deuterated (2-chlorophenyl)prop-2-enoyl chloride (D₂O exchange) and track via MS (m/z +2 shift) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
